1-Methyl-2-(4-chlorophenyl)-1H-imidazole

Catalog No.
S8727518
CAS No.
M.F
C10H9ClN2
M. Wt
192.64 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-(4-chlorophenyl)-1H-imidazole

Product Name

1-Methyl-2-(4-chlorophenyl)-1H-imidazole

IUPAC Name

2-(4-chlorophenyl)-1-methylimidazole

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C10H9ClN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3

InChI Key

NEFBALYBSGKDEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)Cl

1-Methyl-2-(4-chlorophenyl)-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which contains a methyl group at the first position and a para-chlorophenyl group at the second position. The chemical formula for this compound is C10H9ClN2, and it is classified as an aromatic nitrogen-containing heterocycle. The presence of the chlorine atom on the phenyl ring enhances its biological activity, making it a compound of interest in medicinal chemistry.

Including:

  • Nucleophilic substitution: The chlorine atom can be substituted by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.
  • Electrophilic aromatic substitution: The aromatic nature of the chlorophenyl group allows for further functionalization through electrophilic substitution reactions.
  • Condensation reactions: The imidazole nitrogen can participate in condensation reactions, forming more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties.

1-Methyl-2-(4-chlorophenyl)-1H-imidazole has shown promising biological activities in several studies. Its derivatives have been evaluated for:

  • Antimicrobial properties: Some derivatives exhibit potent activity against various bacterial strains.
  • Antiparasitic effects: Certain compounds related to this structure have demonstrated effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, with low IC50 values indicating high potency .
  • Anticancer activity: Compounds derived from imidazole frameworks have been studied for their potential to inhibit cancer cell proliferation .

The biological activities are largely attributed to the unique structural features of the imidazole ring and its substituents.

The synthesis of 1-Methyl-2-(4-chlorophenyl)-1H-imidazole can be achieved through several methods, including:

  • Condensation reactions: The reaction between an appropriate guanidine derivative and 4-chlorobenzaldehyde under acidic conditions can yield the desired imidazole.
  • Cyclization methods: Utilizing starting materials such as 4-chlorobenzylamine and methylglyoxal in a one-pot reaction can facilitate the formation of the imidazole ring.
  • Microwave-assisted synthesis: This method enhances reaction rates and yields while reducing reaction times, making it an efficient approach for synthesizing imidazoles .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-Methyl-2-(4-chlorophenyl)-1H-imidazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and antiparasitic agents.
  • Agriculture: Its derivatives may serve as agrochemicals to combat plant pathogens or pests.
  • Material Science: Imidazole compounds are also investigated for their roles in catalysis and as ligands in coordination chemistry.

The diverse applications underscore its significance in both medicinal and industrial chemistry.

Interaction studies involving 1-Methyl-2-(4-chlorophenyl)-1H-imidazole often focus on its binding affinity with biological targets:

  • Enzyme inhibition: Studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways of pathogens, contributing to their antimicrobial effects.
  • Receptor binding: Investigations into how these compounds interact with specific receptors can provide insights into their mechanisms of action and therapeutic potential.

These studies are crucial for understanding how modifications to the core structure affect biological interactions.

Several compounds share structural similarities with 1-Methyl-2-(4-chlorophenyl)-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-(4-Chlorophenyl)-1-methyl-4-nitroimidazoleContains a nitro group at position 4Potent against Entamoeba histolytica
1-Methyl-2-(3-chlorophenyl)-1H-imidazoleChlorine at position 3 instead of 4Antimicrobial properties
2-(4-Chlorophenyl)-1H-imidazoleLacks methyl substitution at position 1Antifungal activity

These comparisons illustrate how variations in substituents affect both the chemical properties and biological activities of imidazole derivatives. The unique combination of a methyl group and a para-chlorophenyl substituent in 1-Methyl-2-(4-chlorophenyl)-1H-imidazole may contribute to its distinct pharmacological profile compared to other similar compounds.

Systematic and Common Names

The compound is systematically named (4-chlorophenyl)(1-methylimidazol-2-yl)methanone according to IUPAC rules. Alternative designations include 4-Chlorophenyl 1-methyl-2-imidazolyl ketone and 2-(4-chlorobenzoyl)-1-methyl-1H-imidazole, reflecting its functional groups and substitution pattern.

Structural and Molecular Features

The molecular formula C₁₁H₉ClN₂O corresponds to a molecular weight of 220.65 g/mol. Key structural components include:

  • A 1-methylimidazole ring (positions 1 and 2).
  • A 4-chlorophenyl group linked via a ketone bridge at the imidazole’s C2 position.

Table 1: Key Identifiers of 1-Methyl-2-(4-chlorophenyl)-1H-imidazole

PropertyValueSource
CAS Registry Number30148-18-6
SMILESCN1C=CN=C1C(=O)C2=CC=C(C=C2)Cl
InChI KeySDDUQCWOAVSVHV-UHFFFAOYSA-N
Molecular FormulaC₁₁H₉ClN₂O
PubChem CID4457731

The 2D and 3D conformational models available in PubChem illustrate planar geometry at the ketone bridge and orthogonal orientation between the imidazole and chlorophenyl rings.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

192.0454260 g/mol

Monoisotopic Mass

192.0454260 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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